Undecamethylpentasiloxane

Description

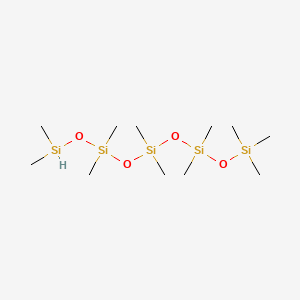

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H34O4Si5 |

|---|---|

Molecular Weight |

370.81 g/mol |

IUPAC Name |

dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane |

InChI |

InChI=1S/C11H34O4Si5/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h16H,1-11H3 |

InChI Key |

SBXUOBILXDPGKB-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Undecamethylpentasiloxane

Condensation Reactions Involving Undecamethylpentasiloxane-1-ol

The condensation of silanols, such as this compound-1-ol, to form siloxane bonds is a fundamental process in silicone chemistry. This reaction can be effectively promoted by either bases or nucleophiles, each following distinct mechanistic pathways.

Base-Catalyzed Condensation Processes

Base-catalyzed condensation of silanols like this compound-1-ol proceeds through the deprotonation of the silanol (B1196071) group to form a highly reactive silanolate anion. This anion then acts as a potent nucleophile, attacking another neutral silanol molecule. The subsequent displacement of a hydroxide (B78521) ion results in the formation of a new siloxane bond.

The reaction rate is influenced by several factors, including the strength of the base, the solvent, and the steric hindrance around the silicon atom. Stronger bases lead to a higher concentration of the reactive silanolate species, thereby accelerating the reaction.

Table 1: Factors Influencing Base-Catalyzed Silanol Condensation

| Factor | Effect on Reaction Rate | Rationale |

| Base Strength | Increases with stronger bases | Higher concentration of nucleophilic silanolate ions. |

| Solvent Polarity | Generally faster in less polar, aprotic solvents | Solvation of the silanolate anion is less pronounced, increasing its nucleophilicity. |

| Steric Hindrance | Decreases with bulkier substituents | Increased steric crowding around the silicon atom hinders the approach of the nucleophile. |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction to proceed. |

Nucleophile-Promoted Condensation Mechanisms

In nucleophile-promoted condensation, a nucleophile directly attacks the silicon atom of the silanol. This forms a hypervalent silicon intermediate, which is more susceptible to reaction. This intermediate then reacts with another silanol molecule, leading to the formation of a siloxane bond and regeneration of the nucleophilic catalyst.

Common nucleophiles used for this purpose include fluoride (B91410) ions and amines. The effectiveness of the nucleophile is dependent on its ability to form the hypervalent intermediate and its subsequent leaving group potential.

Role of Uncharged Bases in Silanol Activation

Uncharged bases, such as amines, can also play a crucial role in activating silanol groups for condensation reactions. These bases can function as general base catalysts by deprotonating the silanol to a small extent, thereby increasing the concentration of the reactive silanolate.

Alternatively, they can act as nucleophilic catalysts by directly interacting with the silicon atom. The specific mechanism is often dependent on the nature of the uncharged base and the reaction conditions. For instance, in non-polar solvents, the nucleophilic catalysis pathway is often favored.

Addition Reactions and Functionalization Pathways

Beyond condensation reactions, this compound derivatives can be synthesized and further functionalized through various addition reactions, with hydrosilylation being a prominent example.

Hydrosilylation Strategies for this compound Derivatives

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is a versatile method for creating carbon-silicon bonds and is widely used to functionalize siloxanes. For instance, a vinyl-terminated this compound can be reacted with a hydrosilane in the presence of a platinum catalyst to introduce a wide array of functional groups.

The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum. The choice of catalyst can influence the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).

Table 2: Common Catalysts and Substrates in Hydrosilylation of Siloxanes

| Catalyst | Substrate with Unsaturated Bond | Functional Group Introduced |

| Speier's catalyst (H₂PtCl₆) | Alkenes, Alkynes | Alkyl, Alkenyl |

| Karstedt's catalyst | Alkenes, Alkynes | Alkyl, Alkenyl |

| Rhodium complexes | Alkenes, Alkynes | Alkyl, Alkenyl |

Palladium-Catalyzed Synthesis of Modified Siloxanes

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of modified siloxanes. These reactions allow for the formation of carbon-silicon or carbon-heteroatom bonds under relatively mild conditions. For example, a halogen-terminated this compound derivative could potentially undergo Suzuki, Stille, or Sonogashira coupling reactions with appropriate coupling partners to introduce aryl, vinyl, or alkynyl groups.

The success of these reactions hinges on the appropriate choice of palladium catalyst, ligands, and reaction conditions to ensure efficient catalytic turnover and prevent side reactions. The versatility of palladium catalysis opens up avenues for creating complex and precisely functionalized this compound derivatives for various applications.

Synthesis of Organofunctional Pentasiloxanes

The introduction of functional groups onto the pentasiloxane backbone is a key strategy for creating new materials with enhanced capabilities. Two primary methods for achieving this are through addition reactions and controlled synthesis protocols that mitigate the formation of undesirable byproducts.

A prominent method for the synthesis of organofunctional siloxanes involves the hydrosilylation reaction, which is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond. This reaction is a versatile and efficient way to form carbon-silicon bonds. In the context of pentasiloxanes, a hydrido-functional siloxane can be reacted with a molecule containing an unsaturated functional group.

For instance, the synthesis of a functionalized pentasiloxane can be achieved by reacting a hydrido-terminated pentasiloxane with a vinyl-functional organic molecule in the presence of a platinum catalyst. The general scheme for such a reaction is depicted below:

Reactants: A hydrido-functional pentasiloxane and a vinyl-functionalized organic compound.

Catalyst: Typically a platinum complex, such as Karstedt's catalyst.

Product: An organofunctional pentasiloxane with the organic moiety attached via a stable silicon-carbon bond.

While specific examples detailing the synthesis of this compound derivatives through the addition of hydrido alkoxysilanes to organofunctional disiloxanes are not extensively documented in readily available literature, the principles of hydrosilylation are broadly applicable to siloxane chemistry.

The synthesis of well-defined organofunctional pentasiloxanes requires precise control over the reaction conditions to prevent side reactions, most notably polymerization. Anionic ring-opening polymerization (AROP) of cyclosiloxanes is a powerful technique for the controlled synthesis of polysiloxanes with specific molecular weights and narrow molecular weight distributions.

By carefully selecting the initiator, monomer, and terminating agent, it is possible to synthesize linear siloxane chains of a desired length, such as a pentasiloxane, and to introduce functionality at specific points in the chain. For example, a living anionic polymerization of a cyclotrisiloxane can be initiated, and the chain growth can be terminated after the addition of the desired number of siloxane units to form a pentasiloxane. A functional terminating agent can then be used to introduce a specific functional group at the chain end.

Key parameters for a controlled synthesis include:

High-purity monomers and initiators: To prevent unwanted side reactions.

Anhydrous conditions: Water can interfere with the anionic polymerization process.

Specific reaction temperatures: To control the rate of polymerization and minimize side reactions.

This method provides excellent control over the final product's structure, avoiding the broader molecular weight distributions and cyclic byproducts often seen in less controlled polymerization methods.

Directed Chemical Modification for Specific Research Applications

The functional groups introduced onto the this compound backbone can be further modified to create materials with highly specific properties for various research applications.

A significant area of research involves the grafting of polyalkylene oxides, such as polyethylene glycol (PEG) or polypropylene (B1209903) glycol (PPG), onto a polysiloxane backbone. This modification results in amphiphilic graft copolymers that combine the properties of both the hydrophobic siloxane and the hydrophilic polyalkylene oxide chains.

The synthesis of such materials can be achieved through the hydrosilylation of a hydrido-functional pentasiloxane with a vinyl-terminated polyalkylene oxide. The resulting graft copolymer would have a central pentasiloxane unit with one or more polyalkylene oxide chains attached.

These materials are of interest for a variety of applications, including as surfactants, emulsifiers, and in the development of biocompatible materials. The properties of the resulting copolymer can be tuned by varying the length of both the polysiloxane backbone and the grafted polyalkylene oxide chains.

| Reactant 1 | Reactant 2 | Catalyst | Resulting Structure | Potential Application |

| Hydrido-functional this compound | Vinyl-terminated polyethylene glycol | Platinum complex | PEG-grafted this compound | Surfactant, biocompatible coating |

| Hydrido-functional this compound | Allyl-terminated polypropylene glycol | Platinum complex | PPG-grafted this compound | Emulsifier, foam stabilizer |

Mechanistic and Kinetic Investigations of Undecamethylpentasiloxane Transformations

Kinetics of Disproportionation Reactions

Disproportionation, or equilibration, is a characteristic reaction of polysiloxanes, involving the cleavage and reformation of siloxane (Si-O-Si) bonds. This process leads to a redistribution of siloxane units, altering the molecular weight distribution of the polymer. These reactions are typically catalyzed by acids or bases.

Study of Base-Catalyzed Disproportionation of Silanol-Terminated Polydimethylsiloxanes Using Undecamethylpentasiloxane-1-ol

The base-catalyzed disproportionation of silanol-terminated linear siloxanes, such as this compound-1-ol, proceeds via nucleophilic attack on a silicon atom by a silanolate anion. The catalyst, typically a strong base like potassium hydroxide (B78521) or tetramethylammonium (B1211777) hydroxide, deprotonates the terminal silanol (B1196071) group (-SiOH) to form a highly reactive silanolate (-SiO⁻).

This silanolate then attacks an internal silicon atom of another siloxane chain. This forms a pentacoordinate silicon intermediate, which is unstable and rapidly rearranges, leading to the cleavage of a siloxane bond and the formation of a new one. This process effectively transfers a siloxane segment from one chain to another. The reactivity in base-catalyzed systems generally follows the order D3 > D4 > linear siloxanes, where 'D' refers to a dimethylsiloxane unit.

Analysis of Kinetic Laws and Activation Parameters

The kinetics of base-catalyzed disproportionation of linear polydimethylsiloxanes are complex and influenced by several factors, including the nature of the catalyst, solvent polarity, temperature, and the concentration of water and silanol groups. Generally, the reaction rate is proportional to the concentration of both the catalyst and the siloxane.

Examination of Water's Role as Promoter and Inhibitor

Water plays a dual role in the base-catalyzed disproportionation of siloxanes. At low concentrations, water can act as a promoter. It can participate in the catalytic cycle by facilitating the formation of the active silanolate species and by solvating the ionic intermediates, thereby stabilizing the transition state.

However, at higher concentrations, water can act as an inhibitor. An excess of water can hydrolyze the active silanolate anions back to less reactive silanol groups. Furthermore, water can compete with the silanolate for coordination to the catalyst, effectively reducing the catalyst's activity. The optimal water concentration for promoting the reaction is therefore a critical parameter in these systems.

Siloxane Bond Cleavage Mechanisms

The silicon-oxygen bond in this compound, as in all siloxanes, is strong but susceptible to cleavage under certain conditions, primarily through hydrolytic or nucleophilic pathways.

Hydrolytic and Nucleophilic Cleavage Processes

Hydrolytic Cleavage: This process involves the reaction of water with the siloxane bond. It can be catalyzed by both acids and bases.

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the siloxane oxygen atom, which makes the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. Theoretical studies show that protonation significantly reduces the energy barrier for cleavage. acs.orgresearchgate.net The participation of hydrogen-bonded water clusters can further facilitate proton transfer and stabilize the transition state. acs.orgresearchgate.net

Base-catalyzed hydrolysis: A nucleophile, typically a hydroxide ion (OH⁻), directly attacks the silicon atom. This forms a pentacoordinate silicon intermediate that subsequently breaks down, cleaving the Si-O-Si bond and forming two silanol groups.

Nucleophilic Cleavage: Besides hydroxide, other nucleophiles such as fluoride (B91410) ions (F⁻) or alkoxides (RO⁻) can also cleave siloxane bonds. The silicon atom's susceptibility to nucleophilic attack is a key feature of its chemistry. wikipedia.org The reaction generally follows an SN2-type mechanism at the silicon center. mdpi.com

Influence of Neighboring Functional Groups on Cleavage Rates

The rate of siloxane bond cleavage can be significantly influenced by the presence of neighboring functional groups. In the case of this compound-1-ol, the terminal hydroxyl (silanol) group plays a crucial role.

The terminal silanol group can enhance the reactivity of the adjacent siloxane bond. acs.org This is attributed to the ability of the -OH group to participate in intramolecular hydrogen bonding, which can facilitate the proton transfer needed for acid-catalyzed cleavage or stabilize intermediates in other pathways. acs.orgresearchgate.net Studies on model compounds have shown that tethered functional groups like amides or amines can accelerate the hydrolytic cleavage of Si-O bonds through internal hydrogen-bond catalysis. acs.orgnih.gov This "neighboring group participation" or "anchimeric assistance" can lead to a significant rate enhancement compared to non-functionalized siloxanes. In the gas phase, it has been shown that terminal amine groups can assist in siloxane bond cleavage through a "backbiting" mechanism, where a hydrogen atom is transferred from the end group to the siloxane oxygen. nih.gov A similar intramolecular assistance from a terminal silanol group is plausible.

Non-Hydrolytic Pathways for Siloxane Bond Formation and Cleavage

While hydrolysis is a common pathway for siloxane bond dynamics, non-hydrolytic routes offer alternative mechanisms for the formation and cleavage of the Si-O-Si linkage, often promoted by Lewis acids. researchgate.net These pathways are integral to processes like the nonhydrolytic sol-gel process and the Piers-Rubinsztajn reaction. researchgate.net In these reactions, alkoxysilanes are key precursors, and the reactions proceed without the involvement of silanol intermediates. researchgate.net For instance, Lewis acids such as BiCl₃ can catalyze exchange reactions between different silyl (B83357) groups. researchgate.net

Another non-hydrolytic mechanism involves a "backbiting" process, which can be assisted by terminal functional groups on the siloxane chain. nih.gov In the gas phase, the unimolecular dissociation of protonated aminopropyl-terminated disiloxanes has been shown to proceed via a backbiting mechanism where the terminal amine group facilitates the transfer of a hydrogen atom to the siloxane oxygen. nih.gov This intramolecular rearrangement leads to the cleavage of the Si-O bond and the formation of a silanol-containing species. nih.gov Theoretical calculations have confirmed that this endgroup-assisted pathway is the lowest energy decomposition channel for such molecules. nih.gov The presence of labile hydrogen atoms on the end groups is a prerequisite for this type of rearrangement-driven cleavage. nih.gov

Furthermore, siloxy-metathesis reactions represent another non-hydrolytic pathway for the cleavage and reformation of siloxane bonds. nih.gov In the presence of a tethered functional group like a dimethylamino group, a carbodisiloxane can react with an incoming silanol (e.g., HOSiEt₃). nih.gov This results in an equilibrium mixture where the original trimethylsiloxy group is exchanged for a triethylsiloxy group, forming a new symmetrical disiloxane (B77578) and trimethylsilanol. nih.gov This process is facilitated by the pendant functional group, highlighting the role of intramolecular catalysis in non-hydrolytic siloxane transformations. nih.gov

Silicon-Carbon Bond Cleavage Studies

The silicon-carbon (Si-C) bond is generally stable, but its cleavage is of significant interest for the environmental degradation of organosilicon compounds.

Recent breakthroughs have demonstrated the feasibility of cleaving the robust Si-C bond in methylsiloxanes using enzymatic and biocatalytic methods. thieme-connect.com Researchers have successfully engineered enzymes capable of oxidizing the Si-C bonds in volatile methylsiloxanes (VMS) under mild, aerobic conditions at ambient temperature. thieme-connect.com The engineered biocatalyst, a variant of bacterial cytochrome P450 BM3, initiates the cleavage process by catalyzing two sequential oxidations of a siloxane methyl group. caltech.edunih.gov

To overcome challenges associated with the volatility and poor aqueous solubility of VMS in conventional screening setups, a novel 96-well biocatalytic reactor system using individual glass shells was developed. nih.gov This system is more suitable for handling volatile substrates and avoids issues like the extraction of polypropylene (B1209903) from standard plates. nih.gov

Directed evolution, a protein engineering technique that mimics natural selection in a laboratory setting, has been pivotal in developing enzymes for the degradation of organosilicon compounds. nih.govnih.gov This approach has been successfully applied to engineer variants of cytochrome P450 BM3 to effectively break Si-C bonds in both linear and cyclic volatile methylsiloxanes. caltech.edunih.gov Through iterative rounds of mutagenesis and screening, enzyme variants with significantly enhanced activity for Si-C bond cleavage have been identified. thieme-connect.comresearchgate.net

The process involves creating libraries of mutant enzymes and screening them for improved performance on the target substrate. caltech.edunih.gov For instance, starting with a wild-type P450 BM3 that showed negligible activity, several rounds of directed evolution led to the identification of an optimal variant, ASOx-6, which exhibited a 54-fold improvement in kcat/KM. researchgate.net This demonstrates the power of directed evolution to enhance the catalytic efficiency of an enzyme for a non-natural reaction. thieme-connect.comresearchgate.net The mutations identified in the evolved variants often target amino acids in the enzyme's active site or access channels, improving substrate binding and catalytic turnover. digitellinc.com These engineered "siloxane oxidases" represent a proof-of-concept for the eventual bioremediation of VMS. caltech.edu

| Enzyme Variant | Key Mutations (from wild-type P450 BM3) | Improvement in kcat/KM (relative to wild-type) |

| LSilOx1 | 13 substitutions | - |

| LSilOx3 | LSilOx5 + 5 substitutions | - |

| LSilOx7 | LSilOx1 + 8 substitutions | - |

| ASOx-6 | Not specified in detail | 54-fold |

Data synthesized from multiple sources for illustrative purposes. thieme-connect.comresearchgate.net

Catalytic Systems and Mechanistic Probes

The transformation of siloxanes is heavily reliant on catalytic systems, with acids being particularly prominent.

Both Brønsted and Lewis acids are effective catalysts for siloxane reactions, but they often exhibit different activities and selectivities. researchgate.net Strong Brønsted acids are commonly used in commercial silanol polycondensation processes to produce high-molecular-weight silicones. acs.orgnih.gov However, a significant drawback of strong Brønsted acid catalysis is the formation of cyclic siloxane byproducts, which are under increasing regulatory scrutiny. acs.orgnih.gov

In contrast, Lewis acids have emerged as highly active catalysts for silanol polycondensation that can significantly limit the formation of these cyclic byproducts. acs.org The catalytic activity of Lewis acids is influenced by several factors, including the nature of the metal cation and the associated ligands. acs.org Weaker coordinating ligands, such as trifluoromethanesulfonate, generally lead to higher catalytic activity. acs.org The steric environment around the metal center can also be tuned to further suppress the formation of cyclosiloxanes. acs.org While strong Lewis acids can initiate the ring-opening polymerization of cyclosiloxanes directly, their initiation efficiency is generally lower than that of an equivalent amount of a strong Brønsted acid. researchgate.net

Theoretical studies on the acid-catalyzed hydrolysis of the siloxane bond show that protonation of the siloxane oxygen by a Brønsted acid is a key factor in lowering the reaction's energy barrier. researchgate.netacs.org Solvation further stabilizes the charged transition states, reducing the activation energy. researchgate.netacs.org

| Catalyst Type | Advantages | Disadvantages |

| Brønsted Acids | High activity in polycondensation and ring-opening polymerization. nih.govgoogle.com | Promotes formation of undesirable cyclic byproducts. acs.orgnih.gov |

| Lewis Acids | High activity in silanol polycondensation; limits formation of cyclic byproducts; higher selectivity. researchgate.netacs.org | Lower initiation efficiency for ring-opening polymerization compared to Brønsted acids. researchgate.net |

Organocatalysis offers a metal-free approach to siloxane chemistry, with distinct activation mechanisms. acs.org Strong organic bases, such as amidines, guanidines, and phosphazene bases, have been shown to be effective catalysts for the controlled/living ring-opening polymerization of cyclotrisiloxanes. researchgate.netresearchgate.net The mechanism in these systems is proposed to be an "initiator/chain-end activation" mechanism. researchgate.netresearchgate.net The organic base activates the initiator (e.g., water or silanol) in the initiation step and subsequently activates the terminal silanol groups of the propagating polymer chains. researchgate.net The catalytic activity is dependent on the Brønsted basicity of the organocatalyst and its efficiency in proton transfer. researchgate.net

Binary organocatalytic systems, for example using an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in combination with a (thio)urea cocatalyst, have also been developed for the precision synthesis of polysiloxanes. springernature.com In this synergistic system, the proposed mechanism involves activation and deactivation steps where the urea (B33335) component plays a key role in modulating the activity and controlling the polymerization. springernature.com

Furthermore, bifunctional organocatalysts can be used for the asymmetric synthesis of Si-stereogenic siloxanols. acs.org For example, a chiral imidazole-based catalyst can activate a prochiral silanediol (B1258837) through a two-point hydrogen bonding interaction. acs.org This dual activation, involving both hydrogen bonding and the Lewis basicity of the imidazole, creates a chiral environment that allows for highly enantioselective desymmetrization of the silanediol. acs.org

Role of Counterions and Aggregation in Catalytic Processes

In the catalytic transformations of siloxanes, including this compound, the nature of the counterion and the state of aggregation of the catalytic species are pivotal factors that significantly influence both the mechanism and the kinetics of the reaction. These elements are particularly critical in anionic polymerization and redistribution reactions, where the active centers are often ion pairs.

The reactivity of the active centers in these processes is intricately linked to the degree of association between the catalytically active anion (e.g., a silanolate) and its corresponding cation, or counterion. This association is not static; the ion pairs can exist in various states of aggregation, from solvent-separated ion pairs to contact ion pairs and larger aggregates. The equilibrium between these states is dynamic and is influenced by several factors, including the nature of the counterion, the solvent polarity, and the concentration of the active species.

Research into the anionic ring-opening polymerization (AROP) of cyclosiloxanes, a process that shares fundamental mechanistic pathways with the redistribution of linear siloxanes, has provided significant insights into the role of counterions. Alkali metal cations, such as lithium (Li⁺), sodium (Na⁺), potassium (K⁺), and cesium (Cs⁺), are commonly employed as counterions for the silanolate-active centers. The size and charge density of these cations play a crucial role in determining the strength of the ion pairing and the tendency for aggregation.

Smaller cations with a high charge density, like Li⁺, exhibit a strong tendency to form tight ion pairs and higher-order aggregates. These aggregates are generally considered to be less reactive or even dormant in the catalytic cycle. The catalytic activity, therefore, is often attributed to the small fraction of dissociated ions or lower-order aggregates present in equilibrium. Consequently, reactions employing lithium silanolates may exhibit complex kinetic profiles, including an induction period and a reaction order with respect to the initiator that is less than one.

Conversely, larger and less coordinating counterions, such as K⁺ and Cs⁺, form looser ion pairs and have a reduced tendency to form large, inactive aggregates. This leads to a higher concentration of more reactive, unaggregated species, resulting in significantly faster reaction rates. The choice of counterion can thus be used as a tool to modulate the kinetics of siloxane transformations.

The following interactive data table summarizes the general effects of different alkali metal counterions on the aggregation and reactivity of active centers in siloxane polymerization, which can be considered analogous to the catalytic transformations of linear siloxanes like this compound.

| Counterion | Ionic Radius (Å) | Tendency for Aggregation | Predominant State of Active Center | Relative Reaction Rate |

|---|---|---|---|---|

| Li⁺ | 0.76 | High | Inactive higher aggregates | Slow |

| Na⁺ | 1.02 | Moderate | Equilibrium between aggregates and active species | Moderate |

| K⁺ | 1.38 | Low | Less aggregated, more active species | Fast |

| Cs⁺ | 1.67 | Very Low | Predominantly unaggregated, highly active species | Very Fast |

The aggregation of catalytic species not only affects the reaction rate but can also influence the selectivity of the transformation and the molecular weight distribution of the resulting products in polymerization reactions. The presence of multiple types of active species with different reactivities (i.e., aggregates of different sizes) can lead to a broadening of the molecular weight distribution.

Role of Undecamethylpentasiloxane As a Chemical Component in Advanced Materials Research

Design and Synthesis of Functional Polymeric Architectures

General research in this field focuses on the creation of novel polymers with specific electronic and optical properties. The incorporation of siloxane units is a common strategy to enhance solubility, thermal stability, and processability of these materials.

Development of Siloxane-Branched Conjugated Polymers for Organic Electronics

Integration of Undecamethylpentasiloxane into Fluorene-Based Chromophores for Optical Materials

Fluorene-based polymers are widely investigated for their applications in optical materials due to their strong luminescence and high charge carrier mobility. The modification of these chromophores with various functional groups is a key area of research to tune their optical and electronic characteristics. While the use of siloxane chains to improve the properties of such materials is a known strategy, specific examples of the synthesis and characterization of fluorene-based chromophores functionalized with this compound could not be found in the surveyed literature.

Fundamental Studies on Polymer Behavior in Siloxane-Containing Systems

Understanding how the incorporation of siloxane affects the fundamental properties of polymers is crucial for designing new materials. These studies often involve investigating solubility, molecular arrangement, and the movement of polymer chains.

Influence of Siloxane Side Chains on Polymer Solubility

The solubility of a polymer is a critical factor for its processing and application. Attaching siloxane side chains is a common method to increase the solubility of otherwise poorly soluble conjugated polymers in common organic solvents. Studies have indicated that a higher content of siloxane side chains can lead to a decrease in polymer solubility in certain solvents. For a detailed analysis, data on how the specific length and structure of an this compound side chain quantitatively affects the solubility of different polymer backbones would be required.

Precursors for Organosilane Coupling Agents and Surface Modification Research

Organosilane coupling agents are vital for improving the adhesion between organic polymers and inorganic materials. They possess a dual functionality that allows them to bond with both types of materials, forming a durable interface. These agents are typically synthesized from silane (B1218182) precursors containing hydrolyzable groups and an organofunctional group. While various silanes serve as precursors, there is no direct evidence in the reviewed literature to suggest that this compound is a common or primary precursor for the synthesis of commercially or academically significant organosilane coupling agents.

Q & A

Q. Advanced

- Nanotechnology : As a hydrophobic coating agent, its low surface energy can be quantified via contact angle measurements. Molecular dynamics simulations may predict self-assembly behavior on nanostructured surfaces .

- Polymer composites : Rheological studies under shear stress (e.g., using rotational viscometers) can assess its plasticizing effects in silicone elastomers. Cross-linking efficiency is evaluated through dynamic mechanical analysis (DMA) .

How should researchers address contradictions in reported data on this compound’s thermal stability?

Q. Advanced

- Statistical validation : Apply multivariate analysis to identify confounding variables (e.g., oxygen presence during thermogravimetric analysis (TGA)).

- Replication studies : Independent verification under standardized conditions (ISO protocols) to isolate experimental artifacts .

- Meta-analysis : Systematic reviews of published DSC/TGA data to discern trends linked to synthesis methods or impurity profiles .

What theoretical frameworks are relevant for modeling this compound’s interactions in complex systems?

Q. Advanced

- Quantum mechanical models : Density functional theory (DFT) calculations to predict electron density distributions and reaction pathways.

- Solubility parameters : Hansen solubility parameters can guide solvent selection for phase behavior studies.

- Kinetic modeling : Arrhenius-based approaches to decompose degradation mechanisms observed in accelerated aging tests .

What methodological refinements are necessary to study this compound’s long-term stability under oxidative conditions?

Q. Advanced

- Accelerated aging protocols : Use autoclaves with controlled oxygen partial pressures and periodic sampling for GC-MS headspace analysis.

- Surface characterization : X-ray photoelectron spectroscopy (XPS) to track silicon oxidation states on exposed surfaces.

- Comparative studies : Benchmark against analogous siloxanes to identify structural determinants of stability .

How can researchers optimize the synthesis of this compound derivatives for tailored applications?

Q. Advanced

- Catalyst screening : High-throughput experimentation (HTE) to evaluate Pt, Rh, or Ru catalysts for regioselective functionalization.

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., phenyl vs. alkyl groups) with viscosity or glass transition temperature via combinatorial libraries .

What statistical methods are appropriate for analyzing this compound’s environmental fate in ecotoxicological studies?

Q. Advanced

- Multivariate regression : To model bioaccumulation factors against logP (octanol-water partition coefficient) and molecular volume.

- Monte Carlo simulations : Assess uncertainty in degradation half-life predictions under varying pH and UV exposure .

How should interdisciplinary teams collaborate to address gaps in this compound’s safety profile?

Q. Advanced

- Consortium-based research : Integrate toxicology (in vitro cytotoxicity assays), environmental science (LC-MS for metabolite identification), and computational toxicology (QSAR models).

- Data sharing platforms : Use blockchain-secured databases for real-time collaboration and transparency in hazard assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.